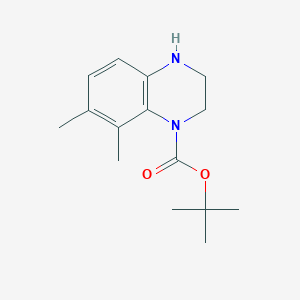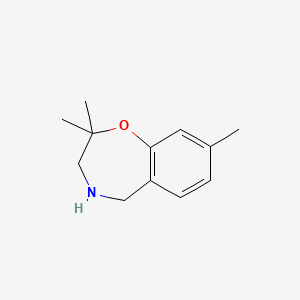![molecular formula C13H18NO5P B13461982 Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is an organophosphorus compound with the molecular formula C12H17O4P. It is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds. This compound is also referred to as Diethyl benzoylmethylphosphonate or Diethyl phenacylphosphonate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed.
Major Products Formed
The major products formed from these reactions include various phosphonates and phosphonic acids, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphonate group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl methylphosphonate
- Diethyl (2-oxopropyl)phosphonate
- Diethyl (3-bromopropyl)phosphonate
Uniqueness
Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-phosphorus bonds distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C13H18NO5P |
|---|---|
Poids moléculaire |
299.26 g/mol |
Nom IUPAC |
N-(2-diethoxyphosphorylacetyl)benzamide |
InChI |
InChI=1S/C13H18NO5P/c1-3-18-20(17,19-4-2)10-12(15)14-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,14,15,16) |
Clé InChI |
KBTZEOGVWJBVBP-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC(=O)NC(=O)C1=CC=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)





![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
